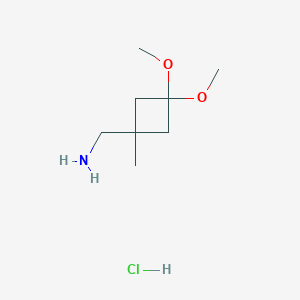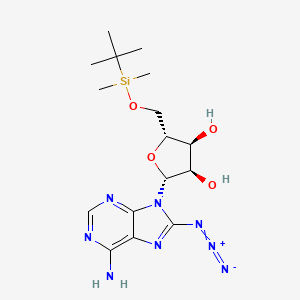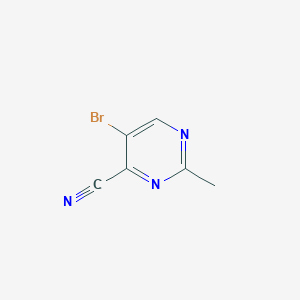![molecular formula C13H10ClNO4S B2459121 4-[(4-chlorophenyl)sulfamoyl]benzoic Acid CAS No. 199181-50-5](/img/structure/B2459121.png)
4-[(4-chlorophenyl)sulfamoyl]benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-chlorophenyl)sulfamoyl]benzoic Acid, also known as 4-(4-chlorobenzenesulfonyl)benzoic acid or CBSB, is a known aromatic sulfonamide compound. It has a CAS Number of 199181-50-5 and a molecular weight of 311.75 . The IUPAC name for this compound is 4-[(4-chloroanilino)sulfonyl]benzoic acid .
Molecular Structure Analysis
The InChI code for 4-[(4-chlorophenyl)sulfamoyl]benzoic Acid is 1S/C13H10ClNO4S/c14-10-3-5-11(6-4-10)15-20(18,19)12-7-1-9(2-8-12)13(16)17/h1-8,15H,(H,16,17) . This indicates that the molecule consists of a benzoic acid group (C6H5COOH) and a 4-chlorophenylsulfamoyl group (C6H4ClSO2NH2) attached to each other.Physical And Chemical Properties Analysis
4-[(4-chlorophenyl)sulfamoyl]benzoic Acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved information.Scientific Research Applications
Carbonic Anhydrase Inhibition
4-[(4-Chlorophenyl)Sulfamoyl]Benzoic Acid and similar sulfonamides have been studied for their inhibition of carbonic anhydrase (CA), a metalloenzyme. These compounds, particularly benzamide-4-sulfonamides, show inhibitory activity against human isoforms of carbonic anhydrase, such as hCA II, VII, and IX, in low nanomolar or subnanomolar ranges. This highlights their potential as effective carbonic anhydrase inhibitors, a pathway relevant in various physiological processes (Abdoli et al., 2018).
Glaucoma Treatment
Some derivatives of 4-chloro-3-sulfamoyl benzoic acid have shown promise as topically acting anti-glaucoma agents. In studies involving rabbits, these derivatives demonstrated good in vivo activity and a prolonged duration of action, compared to clinically used drugs like dorzolamide and brinzolamide. This suggests their potential as new therapeutic agents for glaucoma treatment (Mincione et al., 2001).
Synthesis and Reactivity
The reactivity of 4-chlorophenyl derivatives, including those related to 4-[(4-Chlorophenyl)Sulfamoyl]Benzoic Acid, has been studied for potential applications in organic synthesis. For instance, investigations into the reactivity towards sulfur- and oxygen-containing nucleophiles under various conditions have provided insights into potential synthetic pathways and applications in chemical production (Pouzet et al., 1998).
Crystal Structure and Solubility
Studies on the crystal structure and solubility of sulfonamides, including derivatives of 4-[(4-Chlorophenyl)Sulfamoyl]Benzoic Acid, have contributed to the understanding of molecular interactions in crystals and solutions. This knowledge is crucial in pharmaceutical development, impacting drug formulation and stability (Perlovich et al., 2008).
Antimicrobial Studies
Several studies have explored the antimicrobial potential of derivatives of 4-[(4-Chlorophenyl)Sulfamoyl]Benzoic Acid. For example, sulfanilamide derivatives, including those with a 4-[(4-Chlorophenyl)Sulfamoyl] moiety, have been synthesized and tested for their antibacterial and antifungal activities. These studies contribute to the search for new antimicrobial agents (Lahtinen et al., 2014).
Electrochemical Synthesis
Electrochemical methods have been explored for the synthesis of derivatives of 4-[(4-Chlorophenyl)Sulfamoyl]Benzoic Acid. These methods provide safer and more environmentally friendly alternatives to conventional chemical synthesis, avoiding the use of corrosive reagents and reducing safety concerns (Michman & Weiss, 1990).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion, contact with skin, or inhalation, medical advice should be sought .
properties
IUPAC Name |
4-[(4-chlorophenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4S/c14-10-3-5-11(6-4-10)15-20(18,19)12-7-1-9(2-8-12)13(16)17/h1-8,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJFUMVQXOEQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-phenylsulfamoyl)-benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2459040.png)


![1-(2-(furan-2-yl)-2-hydroxyethyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2459046.png)
![2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2459047.png)
![4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2459048.png)


![5-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2459052.png)
![[(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol](/img/structure/B2459055.png)
![3-(2,4-dichlorophenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2459056.png)
![3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2459058.png)
![4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2459060.png)